Cas no 131180-90-0 ((S)-1,3,3-Triphenylhexahydropyrrolo-1,2-c1,3,2oxazaborole)

(S)-1,3,3-Triphenylhexahydropyrrolo-1,2-c1,3,2oxazaborole structure
131180-90-0 structure
Nome del prodotto:(S)-1,3,3-Triphenylhexahydropyrrolo-1,2-c1,3,2oxazaborole
Numero CAS:131180-90-0
MF:C23H22BNO
MW:339.23788
CID:898536
PubChem ID:10903897

(S)-1,3,3-Triphenylhexahydropyrrolo-1,2-c1,3,2oxazaborole Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
    • (S)-1,3,3-Triphenylhexahydropyrrolo-[1,2-c][1,3,2]oxazaborole
    • (S)-PHENYL OXAZABOROLIDINE
    • (S)-TETRAHYDRO-1,3,3-TRIPHENYL-1H,3H-PYRROLO[1,2-C][1,3,2]OXABOROLE
    • AK119061
    • KB-210752
    • SC10777
    • SureCN8128660
    • (S)-Phenyl-CBS-oxazaborolidine
    • (3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole
    • (S)-Tetrahydro-1,3,3-triphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxaborole,98% (S)-Phenyl oxazaborolidine
    • (S)-Tetrahydro-1,3,3-triphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxaborole, 99% (S)-Phenyl oxazaborolidine
    • 131180-90-0
    • 1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, tetrahydro-1,3,3-triphenyl-, (S)-
    • SCHEMBL8128660
    • DTXSID70447842
    • (S)-1,3,3-triphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
    • starbld0000406
    • (S)-Tetrahydro-1,3,3-triphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxaborole, 99per cent (S)-Phenyl oxazabor
    • GXAMQZFEKIDKAP-QFIPXVFZSA-N
    • (S)-tetrahydro-1,3,3-triphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
    • (3aS)-1,3,3-Triphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole
    • 1H,3H-Pyrrolo[1,2-c][1,3,2]oxazaborole, tetrahydro-1,3,3-triphenyl-, (3aS)-
    • (S)-Tetrahydro-1,3,3-triphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxaborole,99%(S)-phenyl oxazaborolidine
    • (S)-1,3,3-Triphenylhexahydropyrrolo-1,2-c1,3,2oxazaborole
    • MDL: MFCD10566371
    • Inchi: InChI=1S/C23H22BNO/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20)22-17-10-18-25(22)24(26-23)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2/t22-/m0/s1
    • Chiave InChI: GXAMQZFEKIDKAP-QFIPXVFZSA-N
    • Sorrisi: C1=CC=C(C=C1)C2(C3=CC=CC=C3)[C@@H]4CCCN4B(C5=CC=CC=C5)O2

Proprietà calcolate

  • Massa esatta: 338.18316
  • Massa monoisotopica: 339.1794445g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 3
  • Complessità: 447
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 12.5Ų
  • Carica superficiale: 0
  • XLogP3: niente
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Non disponibile
  • PSA: 12.47
  • Solubilità: Non disponibile

(S)-1,3,3-Triphenylhexahydropyrrolo-1,2-c1,3,2oxazaborole Prezzodi più >>

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TRC
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TRC
S069365-50mg
(S)-1,3,3-Triphenylhexahydropyrrolo-[1,2-c][1,3,2]oxazaborole
131180-90-0
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Ambeed
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131180-90-0 98+%
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